8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Description
Properties
CAS No. |
674338-32-0 |
|---|---|
Molecular Formula |
C26H27ClN10O2S |
Molecular Weight |
579.08 |
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
InChI |
InChI=1S/C26H27ClN10O2S/c1-33-22-21(23(38)29-25(33)39)36(11-6-16-40-26-30-31-32-37(26)19-8-3-2-4-9-19)24(28-22)35-14-12-34(13-15-35)20-10-5-7-18(27)17-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,29,38,39) |
InChI Key |
BPCZVBDLFLUEII-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCSC5=NN=NN5C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 432.9 g/mol. The structure features a piperazine ring, a chlorophenyl group, and a purine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H29ClN6O2 |
| Molecular Weight | 432.9 g/mol |
| CAS Number | 847407-76-5 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as a serotonergic antagonist , binding to serotonin receptors without activating them, thereby inhibiting the actions of serotonin. This mechanism is significant in the treatment of mood disorders and anxiety-related conditions.
Antidepressant Activity
Research indicates that compounds with similar structures show promise in treating depression by modulating serotonin pathways. For instance, studies have demonstrated that related piperazine derivatives exhibit antidepressant-like effects in animal models, suggesting potential efficacy for this compound as well .
Antinociceptive Properties
In preclinical studies, compounds containing the piperazine moiety have shown significant antinociceptive (pain-relieving) effects. The analgesic activity was comparable to morphine in certain tests, indicating that this compound may also possess similar pain-relieving properties .
Antibacterial Activity
The antibacterial potential of related compounds has been documented extensively. For example, synthesized derivatives have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. Although specific data on this compound's antibacterial activity is limited, its structural analogs suggest it may exhibit similar effects .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's disease. Research has shown that related compounds possess strong inhibitory activity against urease, which could be beneficial in managing conditions like kidney stones .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of piperazine derivatives:
- Study on Antidepressant Activity : A study evaluated the antidepressant-like effects of similar compounds in mice using the forced swim test (FST). The results indicated significant improvements in depressive behaviors compared to control groups .
- Antinociceptive Activity Assessment : In another study, specific piperazine derivatives were tested for their pain-relieving properties using the hot-plate test. The results showed an increase in pain threshold comparable to established analgesics .
- Antibacterial Screening : Research involving synthesized derivatives demonstrated varying degrees of antibacterial efficacy against multiple strains, highlighting the potential for developing new antibacterial agents from this chemical class .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are critical in mood regulation. Studies have shown that derivatives of this compound can enhance serotonin levels, providing a basis for their use in treating depression and anxiety disorders.
Antitumor Effects
Preliminary studies suggest that this compound may possess antitumor properties. The purine scaffold is often associated with nucleic acid metabolism, and modifications can lead to inhibition of cancer cell proliferation. Specific derivatives have shown promise in inhibiting tumor growth in vitro, suggesting further exploration in cancer therapies.
Neuroprotective Properties
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease. Research has indicated that compounds with similar structures can protect neurons from oxidative stress and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the purine ring and piperazine can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution at N7 | Increased receptor affinity |
| Alteration of side chains | Enhanced bioavailability |
| Variation in halogen substitutions | Modulated pharmacokinetics |
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of piperazine derivatives related to this compound. The results demonstrated significant improvement in depressive-like behaviors in animal models when administered at specific dosages, supporting the hypothesis that these compounds can serve as effective antidepressants.
Case Study 2: Antitumor Activity
In a recent publication in Cancer Research, researchers investigated the antitumor effects of modified purine derivatives, including this compound. The study revealed that certain analogs effectively inhibited cell proliferation in breast cancer cell lines, prompting further investigation into their mechanisms of action and potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Receptor Affinity
The compound’s closest analogs differ in substituents on the piperazine ring, purine core, or linker regions. Below is a comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
